![molecular formula C9H14O5S B12613468 Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate CAS No. 648425-89-2](/img/structure/B12613468.png)
Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido acético; [5-(hidroximetil)-2,3-dihidrotiofeno-2-il] acetato es un compuesto que combina las propiedades del ácido acético y un derivado de tiofeno. Este compuesto es de interés debido a su estructura química única, que incluye un grupo hidroximetil y un anillo de dihidrotiofeno. Estas características lo convierten en un tema valioso para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido acético; [5-(hidroximetil)-2,3-dihidrotiofeno-2-il] acetato típicamente implica la reacción de 5-(hidroximetil)-2,3-dihidrotiofeno con anhídrido acético o cloruro de acetilo en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la acetilación completa del grupo hidroximetil.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la destilación y la recristalización para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroximetil se puede oxidar a un grupo carboxilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el anillo de tiofeno, utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en un medio acuoso o alcohólico.
Principales productos formados
Oxidación: 5-(carboximetil)-2,3-dihidrotiofeno.
Reducción: 5-(hidroximetil)-2,3-dihidrotiofeno.
Sustitución: Varios derivados de tiofeno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Ácido acético; [5-(hidroximetil)-2,3-dihidrotiofeno-2-il] acetato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como precursor de ingredientes farmacéuticos activos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluyendo polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del ácido acético; [5-(hidroximetil)-2,3-dihidrotiofeno-2-il] acetato implica su interacción con diversos objetivos moleculares. El grupo hidroximetil puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el anillo de tiofeno puede participar en interacciones π-π. Estas interacciones pueden influir en la actividad biológica del compuesto y su capacidad para modular vías específicas.
Comparación Con Compuestos Similares
Compuestos similares
5-(hidroximetil)-2,3-dihidrotiofeno: Carece del grupo acetato, pero comparte el anillo de tiofeno y el grupo hidroximetil.
5-acetoximetilfurfural: Contiene un anillo de furano en lugar de un anillo de tiofeno, pero tiene grupos funcionales similares.
Singularidad
Ácido acético; [5-(hidroximetil)-2,3-dihidrotiofeno-2-il] acetato es único debido a la combinación de sus grupos funcionales y la presencia del anillo de tiofeno. Esta combinación imparte propiedades químicas y biológicas distintas que no se observan en compuestos similares.
Propiedades
Número CAS |
648425-89-2 |
|---|---|
Fórmula molecular |
C9H14O5S |
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate |
InChI |
InChI=1S/C7H10O3S.C2H4O2/c1-5(9)10-7-3-2-6(4-8)11-7;1-2(3)4/h2,7-8H,3-4H2,1H3;1H3,(H,3,4) |
Clave InChI |
MTZHTISLZDGTCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1CC=C(S1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)

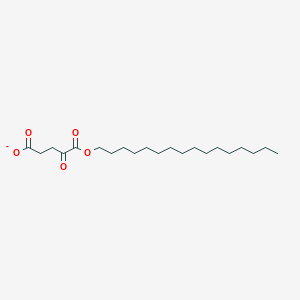

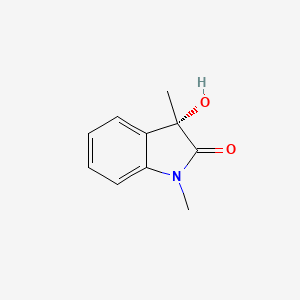
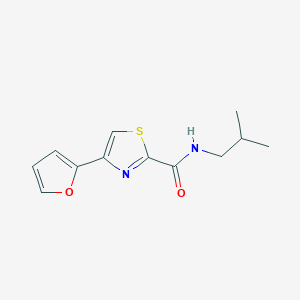
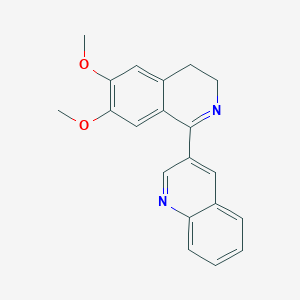
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)
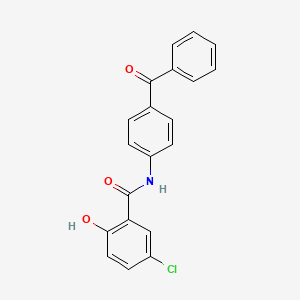

![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)

![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
